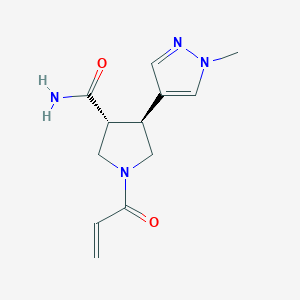
(6-Bromoquinolin-8-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2305255-92-7 . It has a molecular weight of 310.02 and its IUPAC name is (6-bromoquinolin-8-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is 1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 310.02 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study focused on the synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, demonstrating their moderate to very good antibacterial and antifungal activities against pathogenic strains. This research underlines the potential of quinoline compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Transfer Hydrogenation Reactions
Another study presented the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving excellent conversions and high turnover frequency values. This highlights the role of quinazoline derivatives in catalysis and organic synthesis (Karabuğa et al., 2015).
Molecular Inclusion and Crystal Engineering
Research on pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts has shown that quinoline derivatives can be efficient lattice inclusion hosts for small solvent molecules. This work contributes to crystal engineering and the development of new materials (Rahman et al., 2002).
Antitumor Activity
A series of novel cinchona-based amines containing quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. The study provides insight into the potential therapeutic applications of these compounds (Károlyi et al., 2012).
Chemical Synthesis and Drug Development
Further exploration into the synthesis of quinoline and isoquinoline derivatives has revealed their importance as intermediates in drug discovery and development. These compounds serve as key building blocks in the synthesis of complex molecules for pharmaceutical applications (Nishimura & Saitoh, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Appropriate safety measures should be taken while handling this compound.
Propriétés
IUPAC Name |
(6-bromoquinolin-8-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPCFDGCVSUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromoquinolin-8-yl)methanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

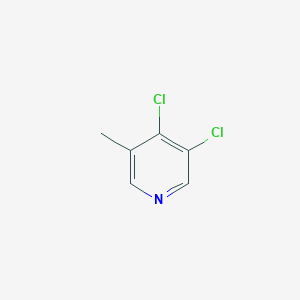
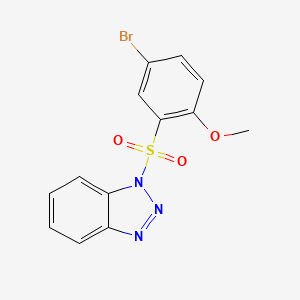
![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)
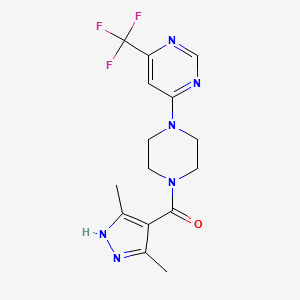
![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)
![2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2885914.png)
![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)
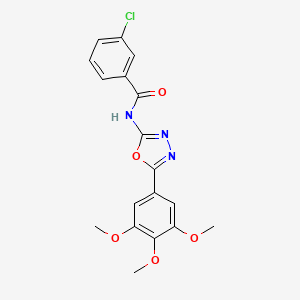
![2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2885922.png)
![ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate](/img/structure/B2885923.png)
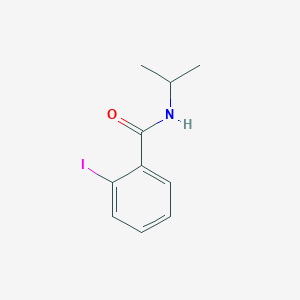
![1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885925.png)
